3,3-Difluoro-5-methoxyindolin-2-one 3,3-Difluoro-5-methoxyindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842927
InChI: InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H7F2NO2
Molecular Weight: 199.15 g/mol

3,3-Difluoro-5-methoxyindolin-2-one

CAS No.:

Cat. No.: VC15842927

Molecular Formula: C9H7F2NO2

Molecular Weight: 199.15 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-5-methoxyindolin-2-one -

Specification

Molecular Formula C9H7F2NO2
Molecular Weight 199.15 g/mol
IUPAC Name 3,3-difluoro-5-methoxy-1H-indol-2-one
Standard InChI InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13)
Standard InChI Key XYAYQNRFHYSMJV-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)C2(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,3-Difluoro-5-methoxyindolin-2-one belongs to the indolinone class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. The methoxy (-OCH₃) substituent at the 5-position and two fluorine atoms at the 3-position introduce significant electronic modulation. The SMILES notation (COC1=CC2=C(C=C1)C(C(=O)N2)(F)F) and InChIKey (RTJFCSUUOUEDHP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic configuration .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₇F₂NO₂
Molecular Weight199.16 g/mol
SMILESCOC1=CC2=C(C=C1)C(C(=O)N2)(F)F
InChIKeyRTJFCSUUOUEDHP-UHFFFAOYSA-N
Purity≥95%

Electronic and Steric Effects

The fluorine atoms at the 3-position induce strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group at the 2-position. This configuration stabilizes transition states in nucleophilic reactions, making the compound a versatile intermediate. The methoxy group contributes to solubility in polar aprotic solvents, a critical factor in synthetic applications .

Synthesis and Manufacturing

Table 2: Hypothetical Synthetic Route Based on Analogous Compounds

StepReaction TypeReagents/ConditionsIntermediate
1MethoxylationCH₃OH, H₂SO₄, 80°C5-Methoxyindole
2FluorinationDAST, DCM, 0°C to RT3,3-Difluoro-5-methoxyindole
3OxidationKMnO₄, Acetone/H₂O, 40°CTarget Compound

Industrial-Scale Production

Patent CN106008329A highlights the use of cesium fluoride (CsF) and potassium fluoride (KF) mixtures for fluorination in sulfolane/dimethyl sulfoxide (DMSO) solvents at elevated temperatures (145–190°C) . Though this patent focuses on 5-chloro-2,3-difluoropyridine, similar conditions could be adapted for 3,3-Difluoro-5-methoxyindolin-2-one, emphasizing the importance of solvent polarity and fluoride ion availability in achieving high yields (>90%) .

Applications in Pharmaceutical Research

Role in Drug Discovery

Fluorinated indolinones are prized for their ability to enhance metabolic stability and binding affinity in drug candidates. The 3,3-difluoro motif in this compound mimics transition states of enzymatic reactions, making it a potential kinase inhibitor scaffold. For example, fluorinated indolinones are explored in oncology for targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .

Case Study: Anticancer Activity

In vitro studies of structurally related compounds, such as 3,3-difluoro-6-methoxyindolin-2-one, demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) . While direct data for the 5-methoxy analog is limited, the electronic similarity suggests comparable bioactivity, warranting further investigation .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective fluorination using chiral palladium catalysts, as demonstrated in the synthesis of 3-fluoroindoles . Adapting such methodologies could enable access to enantiomerically pure 3,3-Difluoro-5-methoxyindolin-2-one, expanding its utility in chiral drug synthesis .

Computational Modeling

Density functional theory (DFT) studies predict that the 3,3-difluoro group reduces the energy barrier for carbonyl activation by 15–20% compared to non-fluorinated analogs, facilitating nucleophilic additions at the 2-position . These insights guide the design of derivatives with tailored reactivity.

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